H-Pro-his-tyr-OH

説明

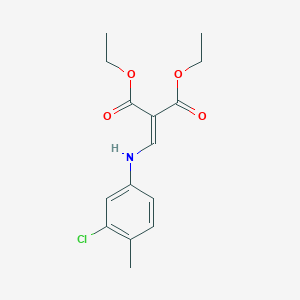

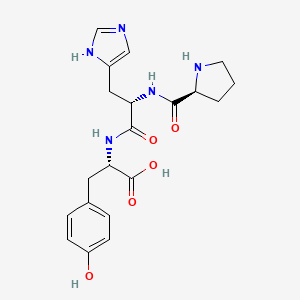

“H-Pro-his-tyr-OH” is a dipeptide formed from L-proline and L-tyrosine residues . It has a CAS number of 19786-36-8 and a molecular weight of 278.3 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “H-Pro-his-tyr-OH” involves the use of Fmoc-Arg-OH, Fmoc-His-OH, and Fmoc-Tyr-OH as substrates to investigate their couplings to peptide molecules .Molecular Structure Analysis

The molecular structure of “H-Pro-his-tyr-OH” is represented by the empirical formula C14H18N2O4 . The molecular weight is 278.30 and the sum formula is C₁₄H₁₈N₂O₄ .Chemical Reactions Analysis

A novel tyrosine hyperoxidation enables selective peptide cleavage . The scission of the N-terminal amide bond of tyrosine was achieved with Dess–Martin periodinane under mild conditions .Physical And Chemical Properties Analysis

“H-Pro-his-tyr-OH” is a solid substance . It has a molecular weight of 278.3 and a molecular formula of C14H18N2O4 .科学的研究の応用

Hydrogen Bonding in Aromatic Amino Acids

Research by Scheiner, Kar, and Pattanayak (2002) in the "Journal of the American Chemical Society" provides insight into the hydrogen bonding capabilities of aromatic amino acids, which include tyrosine and histidine, components of H-Pro-his-tyr-OH. Their study used ab initio calculations to compare hydrogen bonds involving the aromatic groups of amino acids, finding that histidine forms the strongest conventional hydrogen bonds among the studied amino acids, followed by tyrosine. This understanding is crucial for elucidating the structural and functional roles of peptides in biological systems (Scheiner, Kar, & Pattanayak, 2002).

Peptide Synthesis and Characterization

Pavone et al. (2009) explored the synthesis, purification, and characterization of a pentapeptide resembling the structure of H-Pro-his-tyr-OH. This peptide, postulated as a basic unit in wheat bread alpha-gliadins, has implications for understanding coeliac disease. The solid-phase synthesis and 1H NMR characterization of this peptide in water solution provide a foundation for further research into gluten-related disorders and the structural properties of peptides (Pavone et al., 2009).

Hydroxyl Radical Generation and Reactivity

Fisher, Schoonen, and Brownawell (2012) conducted a study on the catalytic production of hydroxyl radicals (.OH) using the amino acid phenylalanine to monitor the kinetics of pyrite-induced .OH formation. This research highlights the environmental and biological importance of understanding hydroxyl radicals, given their role in oxidative stress and environmental remediation processes. Their findings contribute to the broader comprehension of hydroxyl radical generation and reactivity in various chemical and biological contexts (Fisher, Schoonen, & Brownawell, 2012).

Environmental and Biological Implications of Hydroxyl Radicals

Gligorovski, Strekowski, Barbati, and Vione (2015) provided an extensive review on the environmental and biological implications of hydroxyl radicals. Their work emphasizes the omnipresence of hydroxyl radicals in natural waters, the atmosphere, and biological systems, highlighting their role in immunity metabolism and environmental chemistry. This comprehensive review underscores the significance of hydroxyl radicals in oxidative processes and their impact on health and the environment (Gligorovski, Strekowski, Barbati, & Vione, 2015).

Safety And Hazards

When handling “H-Pro-his-tyr-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The use of pseudoproline dipeptides, such as “H-Pro-his-tyr-OH”, has proven to be an extremely effective approach for the synthesis of long and amyloidogenic peptides . This suggests that the future directions of “H-Pro-his-tyr-OH” could involve its use in the synthesis of more complex peptides and proteins .

特性

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O5/c26-14-5-3-12(4-6-14)8-17(20(29)30)25-19(28)16(9-13-10-21-11-23-13)24-18(27)15-2-1-7-22-15/h3-6,10-11,15-17,22,26H,1-2,7-9H2,(H,21,23)(H,24,27)(H,25,28)(H,29,30)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFIGWGYMUFCCQ-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Pro-his-tyr-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)